molecular formula C17H14BrClN4O B11293579 N-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11293579
M. Wt: 405.7 g/mol
InChI Key: YKHSUSOLMNMUAB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of N-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.

    Introduction of Substituents: The bromine, chlorine, and methyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS), while chlorination can be done using chlorine (Cl2) or thionyl chloride (SOCl2).

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Oxidation may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may result in the reduction of the carboxamide group to an amine.

    Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions. For example, the bromine atom can be replaced by a nucleophile such as an amine or a thiol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity or protein interactions. Its triazole ring is known to interact with various biological targets.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to enhance its pharmacological properties and target specific diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The bromine and chlorine substituents may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    N-(4-bromophenyl)-2-[(3-chloro-4-methylphenyl)amino]acetamide: This compound has a similar structure but differs in the presence of an acetamide group instead of a carboxamide group.

    1-(4-bromophenyl)-3-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole: This compound lacks the carboxamide group, which may affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H14BrClN4O

Molecular Weight

405.7 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C17H14BrClN4O/c1-10-3-8-14(9-15(10)19)23-11(2)16(21-22-23)17(24)20-13-6-4-12(18)5-7-13/h3-9H,1-2H3,(H,20,24)

InChI Key

YKHSUSOLMNMUAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C)Cl

Origin of Product

United States

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